Diphenyl chlorophosphite
Description
Contextualizing Diphenyl Chlorophosphite within Modern Phosphorus Chemistry
This compound, also known as phosphorochloridous acid diphenyl ester, is an organophosphorus compound that holds a significant position within the family of phenoxyphosphorus(III) halides. These reagents are characterized by a phosphorus(III) center bonded to at least one phenoxy group and a halogen, rendering them versatile building blocks in modern organic synthesis. The reactivity of the phosphorus-halogen bond, typically a P-Cl bond, allows for facile nucleophilic substitution, making these compounds valuable precursors for the introduction of the diphenyl phosphite (B83602) moiety into a wide range of organic molecules.
In contemporary phosphorus chemistry, this compound serves as a key reagent for the synthesis of a variety of more complex organophosphorus compounds. Its applications are diverse, ranging from its use as a phosphitylating agent for alcohols to its role in the construction of ligands for catalysis and the synthesis of biologically relevant molecules. For instance, it is employed in the preparation of phosphine-phosphite ligands, which have been investigated in asymmetric catalysis, including palladium-catalyzed allylic substitution and rhodium-catalyzed hydroformylation. rsc.org The reaction of this compound with appropriate diols or amino alcohols leads to the formation of chiral phosphite ligands, which are crucial for inducing enantioselectivity in metal-catalyzed reactions.
Furthermore, this compound is a precursor to other important synthetic reagents. For example, its reaction with sodium azide (B81097) yields diphenyl phosphorazidate (DPPA), a versatile reagent for peptide synthesis, modified Curtius reactions, and the synthesis of alkyl azides. orgsyn.org This transformation highlights the role of this compound as a gateway to phosphorus(V) compounds with broad utility. Its application also extends to polymer chemistry, where it has been used in polycondensation reactions to prepare aromatic polyesters. guidechem.comchemicalbook.com
The stability of chlorophosphites can be a significant factor in their application. While many phosphorus halides are highly sensitive to moisture, some sterically hindered derivatives of chlorophosphites have been shown to be surprisingly robust. researchgate.netbeilstein-journals.orgnih.gov This aspect is crucial for their practical use in synthesis, allowing for easier handling and more reliable reaction outcomes. The electronic and steric properties of the phenoxy groups in this compound influence its reactivity, providing a balance that makes it a widely used and adaptable reagent in the synthetic chemist's toolkit.
Historical Perspectives on this compound Synthesis and Foundational Reactivity Studies
The synthesis and study of this compound have historical roots that trace back to the early explorations of organophosphorus chemistry. One of the foundational methods for preparing diaryl chlorophosphites involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with two molar equivalents of a phenol (B47542). google.com This method, however, often results in a mixture of products, including monophenyl dichlorophosphite (B8498940) and triphenyl phosphite, which necessitates purification to isolate the desired this compound. google.comresearchgate.net The challenges associated with separating these closely related compounds, especially with substituted phenols, spurred further research into more selective synthetic routes. google.com
An early and significant contribution to the chemistry of related compounds was the Arbuzov reaction, which describes the reaction of trialkyl phosphites with alkyl halides. This reaction was later extended to include the reactions of triphenyl phosphite. dtic.mil Foundational studies also explored the reactions of phenyl esters of phosphorous acid with reagents like iodine, which provided insights into the reactivity of the P-O-Ar bond system. google.com
In the mid-20th century, the utility of chlorophosphites in synthesis began to be more systematically explored. For example, their use in peptide synthesis was investigated, demonstrating their ability to act as coupling agents. spbu.ru Research from this era also laid the groundwork for understanding the phosphorylation of alcohols and other nucleophiles using chlorophosphite reagents. jst.go.jp Studies on the hydrolysis of cyclic chlorophosphites provided a method for synthesizing cyclic hydrogen phosphites, further expanding the synthetic utility of this class of compounds. cdnsciencepub.com
A notable early preparative method for diphenylchlorophosphite involved the reaction of triphenylphosphite with organic acid chlorides. dtic.mil This work established a good route for its synthesis. Another historical approach to diaryl phosphorochloridates (the P(V) analogue) involved the reaction of phosphoryl chloride (POCl₃) with phenols, though this also suffered from the formation of multiple products. google.com Over time, refinements in synthetic methodology have led to more efficient and selective preparations of this compound and its derivatives, solidifying its place as a staple reagent in organic synthesis.
Data Tables
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀ClO₂P | chemsrc.com |
| Molecular Weight | 252.63 g/mol | chemsrc.com |
| Appearance | Colorless to light yellow liquid | guidechem.comnih.gov |
| Odor | Pungent | guidechem.comchemicalbook.comnih.gov |
| Boiling Point | 314-316 °C (at 272 mmHg) | spectrabase.com |
| ³¹P NMR (CDCl₃) | δ = 161.9 ppm | researchgate.net |
| ¹³C NMR (CDCl₃-d) | See SpectraBase for full data | spectrabase.com |
| LogP (Octanol/Water) | 4.61 | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10ClO2P |
|---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
chloro(diphenoxy)phosphane |
InChI |
InChI=1S/C12H10ClO2P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |
InChI Key |
VFYNVDRWOAJSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Diphenyl Chlorophosphite
Established Reaction Pathways for Diphenyl Chlorophosphite Preparation
The preparation of this compound is primarily achieved through condensation reactions involving phosphorus trichloride (B1173362) or through redistribution reactions with other phosphites.
The most direct and traditional method for synthesizing this compound involves the reaction of phenol (B47542) with phosphorus trichloride (PCl₃). This reaction proceeds via the stepwise substitution of the chlorine atoms on the phosphorus trichloride with phenoxy groups. The reaction stoichiometry is critical in determining the final product distribution.
A common industrial approach involves reacting phosphorus trichloride, phenol, and water as the primary raw materials. google.com In a typical procedure, nitrogen is first introduced into the reaction vessel to create an inert atmosphere. google.com Phenol and water are then added and heated to between 35-80°C until a homogeneous mixture is formed. google.com Phosphorus trichloride is subsequently added dropwise over a period of 3 to 12 hours. google.com Following the addition, the temperature is raised to 100-140°C and stirred for 0.5 to 8 hours. google.com The primary byproduct of this reaction is hydrogen chloride (HCl), which is typically removed by reducing the pressure and introducing nitrogen. google.com This method is advantageous as it avoids the production of phenol as a byproduct, simplifying the production process and reducing waste treatment costs. google.com
The reaction can also be carried out by reacting a hydroxydiphenyl compound with phosphorus trichloride. google.com In one example, butylated 2-hydroxydiphenyl is reacted with phosphorus trichloride in 1,2-dichloroethane (B1671644) with sodium carbonate at 85°C. google.com Any remaining chlorine atoms on the phosphorus can then be reacted with water, alcohols, or other phenols. google.com
While the direct condensation of phenol and phosphorus trichloride is a primary route, other methods offer advantages in terms of reaction conditions and purity of the final product.
One alternative involves the redistribution reaction between triphenyl phosphite (B83602) and phosphorus trichloride. google.com In this process, phosphorus trichloride is added dropwise to a mixture of triphenyl phosphite, often in the presence of a catalyst like hexamethylphosphoric triamide, at a cooled temperature (0 to 5°C). google.com The mixture is then warmed to room temperature and stirred for several hours. google.com The final product, this compound, is isolated by vacuum distillation. google.com This method can produce yields of over 60%. google.com
Another approach utilizes diphenyl phosphate (B84403) or its salts as the starting material. A method has been developed that involves reacting diphenyl phosphate or its sodium or potassium salt with bis(trichloromethyl) carbonate. wipo.intgoogle.com This reaction is typically carried out in an organic solvent with an organic amine catalyst at temperatures between 0-60°C. wipo.intgoogle.com This process is noted for its mild reaction conditions, low energy consumption during post-treatment, and high product yield and quality, avoiding the need for high-vacuum distillation. wipo.int
The table below provides a comparative overview of these synthetic routes.
| Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Disadvantages |
| Phenol, Phosphorus Trichloride | Water | 35-140°C, Dropwise addition | Direct route, avoids phenol byproduct | Generates HCl, requires careful temperature control |
| Triphenyl Phosphite, Phosphorus Trichloride | Hexamethylphosphoric triamide | 0-5°C then room temperature | Good yield | Requires vacuum distillation for purification |
| Diphenyl Phosphate / Salt | Bis(trichloromethyl) carbonate, Organic amine catalyst | 0-60°C | Mild conditions, high yield, no high-vacuum distillation needed | Requires preparation of diphenyl phosphate starting material |
Advanced Techniques in this compound Synthesis
Modern synthetic chemistry has focused on developing more sophisticated methods that offer greater control over the structure of the final phosphite product, particularly for complex and chiral molecules.
Regioselectivity becomes crucial when synthesizing phosphites from substrates with multiple, non-equivalent hydroxyl groups. While this compound itself is derived from a symmetrical phenol, the principles of regioselective phosphorylation are critical for creating its more complex analogues.
Advanced methods often employ a nih.govau.dk-sigmatropic rearrangement of intermediate propargyl phosphites to achieve regioselective synthesis of phosphorylated α-hydroxyallenes. nih.govbas.bg For instance, protected alkynols can be reacted with a chlorophosphite, such as dimethyl chlorophosphite, in the presence of a base to form an intermediate phosphite. nih.gov This intermediate then undergoes a rearrangement to yield the desired phosphorylated allene. nih.govbas.bg This strategy allows for the precise placement of the phosphorus-containing group in multifunctional molecules. nih.govbas.bg
The synthesis of chiral organophosphorus compounds, where the phosphorus atom itself is a stereocenter, is a significant area of research due to their application as ligands in asymmetric catalysis. rsc.org
One established method for creating P-chiral compounds involves using chiral auxiliaries derived from natural products. Chiral alcohols such as TADDOL, BINOL, or menthol (B31143) can be reacted with phosphorus trichloride to form a chiral chlorophosphite intermediate. rsc.orgresearchgate.net This intermediate can then be used in subsequent reactions to generate a range of chiral organophosphorus compounds with high stereoselectivity. rsc.org For example, H-phosphonate bearing a TADDOL chiral auxiliary can be prepared on a large scale by reacting TADDOL with PCl₃, followed by hydrolysis of the resulting chloride. rsc.org
The reaction of a chlorophosphite with a chiral amino alcohol can lead to the formation of cyclic 1,4,2-oxazaphosphorinanes. nih.govresearchgate.net The reaction of diethyl chlorophosphite with (R)-N-(benzylidene)-2-aminobutan-1-ol, for example, results in an intermediate phosphite that undergoes intramolecular cyclization to yield P-epimeric oxazaphosphorinanes with a specific diastereoisomeric ratio. nih.govresearchgate.net The stability of chiral chlorophosphites can be significantly influenced by steric hindrance. For instance, the biphenyl-based chlorophosphite BIFOP–Cl is exceptionally stable towards hydrolysis due to the bulky fenchane (B1212791) units that sterically shield the phosphorus atom from nucleophilic attack. researchgate.net This high stability is advantageous for its application as a chiral ligand. researchgate.net
The following table summarizes key aspects of advanced synthesis techniques.
| Technique | Key Principle | Example Application | Outcome |
| Regioselective Synthesis | nih.govau.dk-Sigmatropic Rearrangement | Reaction of protected alkynols with a chlorophosphite. nih.govbas.bg | Precise synthesis of phosphorylated α-hydroxyallenes. nih.govbas.bg |
| Enzymatic Catalysis | PLD-mediated transphosphatidylation of phospholipids (B1166683) and alcohols. au.dknih.gov | Sustainable synthesis of complex phospholipids with high regioselectivity. au.dknih.gov | |
| Stereoselective Synthesis | Chiral Auxiliaries | Reaction of BINOL or TADDOL with PCl₃. rsc.org | Formation of chiral H-phosphonates for asymmetric synthesis. rsc.org |
| Intramolecular Cyclization | Reaction of a chlorophosphite with a chiral aminoalkanol. nih.govresearchgate.net | Diastereoselective formation of chiral 1,4,2-oxazaphosphorinanes. nih.govresearchgate.net | |
| Steric Shielding | Synthesis of BIFOP-Cl using bulky fenchole groups. researchgate.net | Creation of an unusually stable, non-reactive chiral chlorophosphite. researchgate.net |
Optimization and Industrial Considerations in this compound Production
For the industrial-scale production of this compound, optimization of the synthesis process is paramount to ensure high yield, purity, cost-effectiveness, and minimal environmental impact.
In the phenol-PCl₃ condensation route, key parameters that are optimized include the molar ratio of reactants, reaction temperature, and the duration of both the dropwise addition and the subsequent heating phase. google.com For example, a patent describes varying the molar ratio of phosphorus trichloride to phenol to water, with specific examples like 1:1.5:1.5 and 1:2.3:0.7, to control the reaction outcome. google.com The duration of PCl₃ addition can range from 3 to 12 hours, and the final reaction time can be from 0.5 to 8 hours, indicating a wide process window that can be tailored for specific equipment and production targets. google.com The removal of the HCl byproduct under reduced pressure is a critical step for driving the reaction to completion and obtaining a pure product. google.com
The development of synthetic routes that operate under milder conditions and avoid problematic purification steps is a significant industrial consideration. The method using diphenyl phosphate and bis(trichloromethyl) carbonate is a prime example of such an optimization. wipo.intgoogle.com It circumvents the need for high-temperature distillation, which can lead to product degradation and increased energy costs. wipo.int Furthermore, this process is reported to avoid the generation of significant phosphorus-containing wastewater, which is a major environmental and cost concern in chemical manufacturing. wipo.int Similarly, the redistribution reaction using triphenyl phosphite can be catalyzed to proceed efficiently at moderate temperatures, although it still requires vacuum distillation for purification. google.com
Catalytic Systems in this compound Synthesis Processes
One common industrial method involves the reaction of phenol with phosphorus oxychloride (POCl₃). google.com In this process, catalysts are used to promote the reaction and improve the selectivity towards this compound over by-products like monophenyl dichlorophosphate (B8581778) (MPCP) and triphenyl phosphate (TPP). google.com Lewis acids such as aluminum chloride (AlCl₃) and magnesium chloride (MgCl₂) have been utilized. google.com A patent describes a solvent-free method using a composite catalyst of triphenylphosphine (B44618) and triphenylphosphine oxide for the reaction between phenol and POCl₃. google.com This system is designed to enhance catalytic activity and selectivity. google.com
An alternative synthesis route reacts diphenyl phosphate or its salts with bis(trichloromethyl) carbonate. google.comwipo.int This method employs organic amine catalysts. A variety of amines have been shown to be effective, including triethylamine, diisopropylethylamine, pyridine (B92270), morpholine, imidazole, and N,N-dimethylformamide (DMF). google.com N,N-dimethylformamide is highlighted in several examples, demonstrating high yields. google.com The molar ratio of the reactants to the catalyst is a critical parameter, with a suggested ratio of diphenyl phosphate (or its salt) to bis(trichloromethyl) carbonate to organic amine catalyst being 1 : 0.35-1.0 : 0.01-1.5. google.com Another patent suggests that using a proper amine catalyst can form a stable complex with phosphorus oxychloride, which protects a chlorine atom and inhibits the formation of the triphenyl phosphate by-product. google.com
Table 1: Catalytic Systems for this compound Synthesis
| Reactants | Catalyst Type | Specific Catalyst Examples | Reference |
|---|---|---|---|
| Phenol + Phosphorus Oxychloride | Phosphine (B1218219) Derivatives | Triphenylphosphine and Triphenylphosphine Oxide | google.com |
| Phenol + Phosphorus Oxychloride | Lewis Acid | Aluminum Chloride, Magnesium Chloride | google.com |
| Diphenyl Phosphate + Bis(trichloromethyl) carbonate | Organic Amine | N,N-dimethylformamide (DMF), Triethylamine, Pyridine, Imidazole | google.com |
| Phenol + Phosphorus Oxychloride | Amine (forms complex) | Nitrogen-containing catalysts with 3-12 carbon atoms | google.com |
Solvent Effects and Reaction Condition Control for Enhanced Yields
Controlling reaction conditions such as temperature, reaction time, molar ratios, and the solvent system is crucial for maximizing the yield and purity of this compound.
Solvent selection plays a significant role in the synthesis process. Some modern methods aim to reduce environmental impact and increase reactor efficiency by operating under solvent-free conditions. google.com For the reaction of phenol and POCl₃, a solventless approach has been proposed. google.com Conversely, other methods rely on organic solvents to facilitate the reaction. In the synthesis from diphenyl phosphate using bis(trichloromethyl) carbonate, an organic solvent is employed, with dichloromethane (B109758) being a specified example. google.com The amount of solvent used can be 3 to 8 times the mass of the diphenyl phosphate reactant. google.com
Temperature and reaction time are interdependent parameters that must be carefully controlled. In the solvent-free synthesis from phenol and POCl₃, the reaction temperature is maintained between 130-150°C for 2.5 to 5.5 hours. google.com In contrast, the synthesis using diphenyl phosphate and an organic amine catalyst is conducted at a much lower temperature range of 0-60°C, with reaction times varying from 1 to 10 hours. google.comwipo.int One specific example yielding 90.3% purity was achieved by maintaining the temperature below 10°C for 3 hours. google.com Another run at the same temperature for 5 hours resulted in a yield of 87.8%. google.com This indicates that mild reaction conditions can be highly effective. google.comwipo.int
The molar ratio of reactants is also a key factor. For the phenol and POCl₃ method, a phenol to POCl₃ molar ratio of 1:1 to 3:1 is recommended. google.com This control helps to steer the reaction towards the desired diphenyl-substituted product.
Table 2: Influence of Reaction Conditions on this compound Synthesis
| Synthetic Route | Solvent | Temperature | Reaction Time | Achieved Yield/Purity | Reference |
|---|---|---|---|---|---|
| Phenol + POCl₃ | Solvent-free | 130-150 °C | 2.5-5.5 hours | High selectivity | google.com |
| Diphenyl phosphate + Bis(trichloromethyl) carbonate | Dichloromethane | <10 °C | 3 hours | 90.3% yield, 99.2% purity | google.com |
| Diphenyl phosphate + Bis(trichloromethyl) carbonate | Dichloromethane | <10 °C | 5 hours | 87.8% yield, 99.3% purity | google.com |
| Diphenyl phosphate + Bis(trichloromethyl) carbonate | Dichloromethane | Not specified | 3 hours | 86.2% yield, 98.1% purity | google.com |
| Phenol + Phenylphosphoric dichloride | Not specified | 150 °C | 2 hours | Not specified | prepchem.com |
Purity Enhancement and Isolation Techniques
The final stage of synthesis involves the purification and isolation of this compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and by-products. A multi-step approach is often required to achieve high purity.
A common purification strategy involves an initial workup followed by distillation. For syntheses conducted in an organic solvent like dichloromethane, the workup begins with cooling the reaction mixture, typically to below 10°C. google.com This is followed by washing with water to remove water-soluble impurities. The organic phase is then separated and dried using an anhydrous drying agent, such as anhydrous sodium sulfate. google.com After drying, the solvent is removed, often by evaporation under normal pressure. google.com
Following the initial workup and solvent removal, the crude product is further purified. One method involves cooling the concentrated residue to around 0°C and filtering off any insoluble matter to obtain the final product. google.com This procedure has been reported to yield purities as high as 99.3%. google.com
For many applications, high purity is essential, and fractional distillation under a good vacuum is the preferred method for final purification. guidechem.comchemicalbook.com The use of a spinning band column is recommended for achieving a more efficient separation and higher purity. guidechem.comchemicalbook.com In processes where a catalyst forms a complex with a reactant, purification can be achieved through rectification. For instance, a catalyst-phosphorus oxychloride complex can be separated at 140-170°C, followed by the rectification of the main product at a higher temperature of 180-220°C. google.com
Table 3: Purity Enhancement and Isolation Methods for this compound
| Step | Technique | Description | Result | Reference |
|---|---|---|---|---|
| 1. Post-Reaction Workup | Washing and Drying | Reaction mixture is cooled, washed with water, and the organic phase is dried over anhydrous sodium sulfate. | Removal of water-soluble impurities and catalyst residues. | google.com |
| 2. Solvent Removal | Evaporation | The organic solvent (e.g., dichloromethane) is removed under normal or reduced pressure. | Crude product is concentrated. | google.com |
| 3. Final Isolation | Cooling and Filtration | The concentrated residue is cooled to 0°C to precipitate insoluble materials, which are then removed by filtration. | Purities of 98.1% - 99.3% achieved. | google.com |
| 4. High-Purity Refinement | Fractional Distillation | Distillation under high vacuum, preferably with a spinning band column. | Attainment of high-purity this compound. | guidechem.comchemicalbook.com |
| 5. High-Temperature Refinement | Rectification | Separating catalyst complex (140-170°C) then distilling product (180-220°C). | Separation of catalyst and purification of product. | google.com |
Iii. Reactivity and Mechanistic Investigations of Diphenyl Chlorophosphite
Nucleophilic Substitution Reactions at the Phosphorus(III) Center
The core reactivity of diphenyl chlorophosphite involves the substitution of the chloride ion by various nucleophiles. These reactions are fundamental to the synthesis of diverse classes of organophosphorus compounds.
Reactions with Alcohols and Phenols for Phosphite (B83602) Formation
This compound readily reacts with alcohols and phenols to generate triesters of phosphorous acid, known as triorgano phosphites. This reaction is a standard method for creating both symmetrical and unsymmetrical phosphites. The reaction typically proceeds in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
For instance, the reaction of this compound with an alcohol (ROH) yields an alkyl diphenyl phosphite, (PhO)₂POR. A patent describes the preparation of cyclohexyl diphenyl phosphite by reacting this compound with cyclohexanol (B46403) in the presence of pyridine and an ether solvent. google.com This transformation is a classic example of phosphite ester synthesis.
The general reaction can be summarized as: (PhO)₂PCl + ROH + Base → (PhO)₂POR + [Base-H]⁺Cl⁻
Research has explored the synthesis of various phosphite esters using this methodology. The choice of solvent and base can influence reaction rates and yields.
Table 1: Synthesis of Triorgano Phosphites from this compound
| Nucleophile | Base | Product | Application/Reference |
|---|---|---|---|
| Cyclohexanol | Pyridine | Cyclohexyl diphenyl phosphite | Intermediate for alkyl iodide synthesis google.com |
| Phenol (B47542) | Pyridine | Triphenyl phosphite | General phosphite synthesis researchgate.net |
| Various Alcohols | Tertiary Amine | Alkyl diphenyl phosphites | General synthetic method cdnsciencepub.comresearchgate.net |
Reactions with Amines for Phosphoramidite (B1245037) Synthesis
In a similar fashion to its reaction with alcohols, this compound reacts with primary and secondary amines to form phosphoramidites. These compounds, which contain a P-N bond, are crucial building blocks in synthetic chemistry, most notably in the automated synthesis of oligonucleotides. nih.govumich.edu The reaction requires a base to sequester the HCl generated. libretexts.orglumenlearning.com
The general scheme is as follows: (PhO)₂PCl + R₂NH + Base → (PhO)₂PNR₂ + [Base-H]⁺Cl⁻
The resulting diphenylphosphoramidites can be used in subsequent coupling reactions. For example, in the synthesis of prodrugs, diphenyl phosphite has been reacted with nucleosides and subsequently with amino acid esters in an Atherton-Todd type reaction, which proceeds through a related phosphoramidate (B1195095) intermediate. nih.govacs.org The development of phosphoramidite chemistry was a significant advance, enabling the rapid and high-yield synthesis of DNA and RNA analogues. nih.gov
Reactions with Carbon-Based Nucleophiles and Other Heteroatom Nucleophiles
The electrophilic phosphorus center of this compound is also susceptible to attack by carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions lead to the formation of a new phosphorus-carbon bond, yielding phosphinites, (PhO)₂PR. Theoretical studies on related chlorophosphines reacting with Grignard reagents have provided detailed mechanistic insights, explaining the observed stereochemistry through different substitution pathways depending on the nature of the nucleophile. nih.govchemrxiv.orgrsc.org
Reactions with other heteroatom nucleophiles, like thiols (RSH), can also occur. While specific studies on this compound with thiols are less common, the general reactivity pattern of chlorophosphites suggests that thiophosphites, (PhO)₂PSR, would be formed. rsc.orgescholarship.orgnih.gov These reactions expand the synthetic utility of this compound beyond oxygen and nitrogen nucleophiles.
Mechanistic Investigations of Substitution Pathways in Chlorophosphite Chemistry
The nucleophilic substitution at the trivalent phosphorus center of chlorophosphites is a subject of significant mechanistic study. wikipedia.orgucl.ac.uk The reaction is generally understood to proceed via a bimolecular nucleophilic substitution mechanism, often denoted as Sₙ2@P. nih.govlibretexts.org This pathway involves the attack of the nucleophile on the phosphorus atom, leading to a pentacoordinate transition state or a short-lived intermediate. nih.govbyjus.commsu.edu
Key features of the Sₙ2@P mechanism include:
Bimolecular Kinetics: The reaction rate depends on the concentrations of both the chlorophosphite and the nucleophile. ucl.ac.uklibretexts.org
Transition State Geometry: The reaction proceeds through a trigonal bipyramidal-like transition state where the incoming nucleophile and the leaving chloride group occupy the apical positions. This typically results in an inversion of the stereochemical configuration at the phosphorus center. nih.govlibretexts.org
Steric and Electronic Effects: The rate of substitution is highly sensitive to steric hindrance around the phosphorus atom. Bulky substituents on either the phosphite or the nucleophile can significantly slow down the reaction. chemrxiv.orgresearchgate.net Computational studies have shown that increasing the bulkiness of substituents can alter the potential energy surface of the reaction. chemrxiv.org Furthermore, the electronic properties of the nucleophile and the stability of the leaving group are critical factors. savemyexams.com
Theoretical studies have contrasted different substitution pathways, such as the backside Sₙ2@P mechanism and a novel Sₙ2@Cl mechanism, particularly in reactions involving Grignard reagents. nih.govchemrxiv.orgrsc.org The specific pathway taken can depend on the electronic and steric nature of the reacting species.
Oxidation Reactions of this compound
Beyond substitution, this compound can undergo oxidation, which increases the coordination number and oxidation state of the phosphorus atom from P(III) to P(V).
Controlled Oxidation Pathways to Phosphorus(V) Analogues
This compound can be controllably oxidized to its corresponding phosphorus(V) analogue, diphenyl chlorophosphate, (PhO)₂P(O)Cl. This transformation is a key step in the synthesis of various phosphate (B84403) esters and related compounds. Partial oxidation by oxidizing agents can lead to the formation of toxic phosphorus oxides. nih.govnoaa.gov
Various oxidizing agents can be employed for this purpose. P(III) compounds are generally unstable in the presence of oxidants due to the ease of forming P(V) species. nih.gov Reagents like Selectfluor have been shown to efficiently oxidize a variety of trivalent phosphorus compounds to their pentavalent oxides under mild conditions. researchgate.net Other methods, such as surface-assisted air oxidation on activated carbon, have also been developed for the oxidation of phosphines. nih.gov The conversion of P(V) oxides back to P(III) phosphines is also an area of active research, highlighting the importance of managing the oxidation state of phosphorus in synthesis. acs.org
The oxidation reaction is represented as: (PhO)₂PCl + [O] → (PhO)₂P(O)Cl
The resulting diphenyl chlorophosphate is itself a valuable reagent for phosphorylation reactions, particularly in creating phosphate esters from alcohols. researchgate.net
Chemo- and Regioselective Oxidation Strategies
The oxidation of this compound and related phosphite compounds is a fundamental transformation in organophosphorus chemistry, often leading to the corresponding phosphate esters. Achieving chemo- and regioselectivity in these oxidations is crucial for the synthesis of specific target molecules. Various oxidizing agents and strategies have been developed to control the outcome of these reactions.
Partial oxidation of this compound by oxidizing agents can lead to the formation of toxic phosphorus oxides. nih.govnoaa.gov In industrial processes, the oxidation of phosphite esters to phosphate esters is a key reaction. Historically, this was achieved by passing air through the phosphite for extended periods. google.com To accelerate this process, chemical oxidizing agents have been employed. google.com For instance, dinitrogen tetroxide has been used to oxidize trisubstituted phosphites to their corresponding phosphates in good yields. google.com A significant advancement in this area is the use of elemental oxygen or air in the presence of catalytic amounts of peroxide compounds, such as hydrogen peroxide or organic peroxides. google.com This method allows for the quantitative oxidation of phosphites to phosphates under reasonable temperature and time conditions. google.com
The selectivity of oxidation can be influenced by the reaction conditions and the nature of the substrate. For example, in the context of wastewater treatment, the selective oxidation of phosphonates to phosphates is a critical step for total phosphorus removal. nih.gov The Cu(II)/H2O2 system has been shown to be highly effective and selective for this transformation, even in the presence of interfering substances like natural organic matter and various anions. nih.gov The mechanism involves the complexation of Cu(II) with the phosphonate (B1237965), facilitating an intramolecular electron transfer process. nih.gov Similarly, an electrochemical system using a ferrocene-polyaniline loaded graphene aerogel has been developed for the selective removal and oxidation of phosphite to phosphate from wastewater. acs.org This system utilizes the redox cycling of ferrocene (B1249389) to generate reactive oxygen species that are responsible for the oxidation. acs.org
In synthetic organic chemistry, the oxidation of phosphite intermediates is a common step. For instance, after a phosphitylation reaction, air oxidation can be employed to convert the resulting phosphite to a phosphate. researchgate.net
Table 1: Oxidizing Agents for Phosphites and Related Compounds
| Oxidizing Agent/System | Substrate | Product | Key Features |
|---|---|---|---|
| Air/Oxygen | Triethyl phosphite | Triethyl phosphate | Slow reaction time (days) google.com |
| Dinitrogen tetroxide | Trisubstituted phosphites | Corresponding phosphates | Good yields (70-87%) in methylene (B1212753) chloride at low temperatures google.com |
| O2/H2O2 or Organic Peroxides | Phosphite esters | Corresponding phosphates | Quantitative conversion, reasonable reaction times and temperatures google.com |
| Cu(II)/H2O2 | Phosphonates (e.g., HEDP) | Phosphates | High efficiency and selectivity, even in complex matrices nih.gov |
| Ferrocene-polyaniline@NGA (Electrochemical) | Phosphite | Phosphate | High conversion efficiency and selectivity acs.org |
| Air | Diethyl phosphorochloridite reaction products | α-phosphono esters and lactones | General method for synthesizing α-phosphono esters researchgate.net |
Reduction Reactions of this compound
Diphenyl H-phosphonate is a valuable reagent in organic synthesis, particularly in the formation of H-phosphonate monoesters used in oligonucleotide synthesis. umich.eduresearchgate.net One common method for its preparation involves the reaction of this compound with water. However, for the synthesis of nucleoside H-phosphonates, a more direct and convenient approach is the transesterification of commercially available diphenyl H-phosphonate with protected nucleosides. umich.eduresearchgate.netfrontiersin.org This method is efficient, uses a relatively inexpensive and stable reagent, and often provides high yields of the desired product with high purity, sometimes without the need for column chromatography. umich.edufrontiersin.org The electron-withdrawing nature of the two phenyl groups on the phosphorus atom in diphenyl H-phosphonate makes it sufficiently electrophilic for a rapid transesterification with alcohols. frontiersin.org
While diphenyl H-phosphonate is a key reagent, its synthesis can be achieved through various routes. One such route involves the reaction of phosphorus trichloride (B1173362) with an alcohol, followed by hydrolysis of the resulting chlorophosphite. rsc.org For example, the reaction of (-)-menthol with phosphorus trichloride yields dimenthyl chlorophosphite, which upon hydrolysis gives O,O-di-(1R,2S,5R)-menthyl H-phosphonate. rsc.org
The reduction of chlorophosphites and their derivatives to phosphines is a fundamental transformation for accessing a wide range of important ligands and organocatalysts. beilstein-journals.org this compound itself is not directly reduced to a phosphine (B1218219) in a single step in the provided literature. Instead, related chlorophosphines, such as chlorodiphenylphosphine (B86185) (Ph2PCl), are key intermediates in the synthesis of various phosphine compounds. wikipedia.org
Chlorodiphenylphosphine can be prepared commercially from benzene (B151609) and phosphorus trichloride at high temperatures. wikipedia.org It serves as a versatile precursor for introducing the diphenylphosphino (Ph2P) group. wikipedia.org Common methods for converting chlorodiphenylphosphine to other phosphines include:
Reaction with Grignard reagents: Ph2PCl reacts with Grignard reagents (MgRX) to form tertiary phosphines (Ph2PR). wikipedia.org
Reduction to diphenylphosphine (B32561): Reduction of Ph2PCl with lithium aluminum hydride (LiAlH4) yields diphenylphosphine (Ph2PH). wikipedia.org
Formation of tetraphenyldiphosphine: Reduction with sodium metal leads to the formation of tetraphenyldiphosphine ([Ph2P]2). wikipedia.org
Furthermore, phosphine oxides, which can be seen as the oxidized counterparts of phosphines, can be reduced back to phosphines. This is particularly relevant as phosphine oxides are often formed as byproducts. kit.edu A mild, metal-free method for this reduction involves activating the phosphine oxide with oxalyl chloride to form a chlorophosphonium salt, which is then reduced by hexachlorodisilane. kit.eduacs.org
Table 2: Synthesis of Phosphine Compounds from Related Precursors
| Precursor | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| Chlorodiphenylphosphine (Ph2PCl) | Grignard reagents (MgRX) | Tertiary phosphines (Ph2PR) | Nucleophilic substitution wikipedia.org |
| Chlorodiphenylphosphine (Ph2PCl) | Lithium aluminum hydride (LiAlH4) | Diphenylphosphine (Ph2PH) | Reduction wikipedia.org |
| Chlorodiphenylphosphine (Ph2PCl) | Sodium (Na) | Tetraphenyldiphosphine ([Ph2P]2) | Reductive coupling wikipedia.org |
Rearrangement Reactions and Unconventional Pathways of Chlorophosphites
Chlorophosphites can undergo a variety of rearrangement reactions and participate in unconventional reaction pathways, often influenced by the steric and electronic properties of their substituents. researchgate.netnih.govresearchgate.net
Steric hindrance plays a crucial role in the reactivity and stability of chlorophosphites. researchgate.netnih.govbeilstein-journals.orgnih.govtaylorandfrancis.com Large, bulky substituents near the phosphorus center can shield it from nucleophilic attack, thereby increasing the compound's stability. researchgate.netnih.govbeilstein-journals.orgnih.gov
A compelling example is the comparison between two fenchole-based chlorophosphites: BIFOP-Cl and O-BIFOP-Cl. researchgate.netnih.govbeilstein-journals.orgnih.gov BIFOP-Cl is remarkably stable and almost unreactive towards water, whereas its diphenyl ether analogue, O-BIFOP-Cl, reacts instantly with water. researchgate.netnih.govbeilstein-journals.orgnih.gov X-ray crystal structure analysis revealed that the bulky fenchane (B1212791) units in BIFOP-Cl effectively encapsulate the phosphorus atom, making it sterically inaccessible to nucleophiles. researchgate.netnih.govbeilstein-journals.orgnih.gov In contrast, the less-shielded O-BIFOP-Cl is much more reactive. beilstein-journals.org This high stability of BIFOP-Cl against nucleophiles makes it a useful ligand in catalysis. researchgate.netnih.govbeilstein-journals.orgnih.gov
The concept of steric hindrance is a fundamental principle in organic chemistry that can dictate the competition between different reaction pathways, such as substitution and elimination. nih.gov It can be strategically employed to prevent unwanted side reactions. taylorandfrancis.com
Electronic effects also significantly govern the reaction mechanisms of chlorophosphites. researchgate.netnih.govbeilstein-journals.orgnih.gov The electron-withdrawing or electron-donating nature of the substituents can influence the electrophilicity of the phosphorus atom and the stability of reaction intermediates.
In the case of the highly reactive O-BIFOP-Cl, in addition to reduced steric hindrance, electronic effects contribute to its reactivity. researchgate.netnih.govbeilstein-journals.orgnih.gov A hypervalent P(III)-O interaction and an electronic conjugation effect are proposed to be responsible for its high reactivity towards water, which leads to a rearrangement reaction. researchgate.netnih.govbeilstein-journals.orgnih.gov The reaction of O-BIFOP-Cl with water results in the formation of a tricyclic hydrocarbon unit through a rearrangement that involves a carbocation intermediate stabilized by oxygen lone-pair conjugation. beilstein-journals.org
In the context of nucleophilic substitution reactions at a phosphoryl center (P=O), the electronic nature of the substituents on the phenolate (B1203915) leaving group plays a critical role. sapub.org For example, the reactions of para-chlorophenyl aryl chlorophosphates with anilines are faster than those of the corresponding phenyl substituted phenyl chlorophosphate. sapub.org This is attributed to the strong electron-withdrawing effect of the p-chloro substituent, which increases the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. sapub.org
Furthermore, intramolecular rearrangements of intermediates generated from the reaction of hydroxylamines with chlorophosphites are driven by the formation of a more stable P=O bond through the cleavage of a weaker N-O bond. researchgate.net This reaction proceeds spontaneously and in excellent yield when the hydroxylamine (B1172632) is electron-poor. researchgate.net
Chemoselectivity and Regioselectivity in this compound Mediated Transformations
The selectivity of a chemical reaction is a critical aspect of synthetic chemistry, determining the viability and efficiency of a synthetic route. In the context of transformations mediated by this compound, chemoselectivity refers to the preferential reaction of the reagent with one functional group over another, while regioselectivity describes the preference for reaction at one specific site within a molecule that possesses multiple reactive positions of the same functional group type. The outcomes of these selective reactions are governed by a delicate interplay of steric and electronic factors inherent to both the substrate and the reagent.
Chemoselectivity: O- vs. N-Phosphorylation
This compound is a highly reactive phosphorylating agent, capable of reacting with various nucleophiles, most commonly alcohols and amines. In molecules containing both hydroxyl and amino groups, such as amino alcohols, the reagent can, in principle, react to form either a phosphite ester (O-phosphorylation) or a phosphoramidite (N-phosphorylation). The observed outcome, or chemoselectivity, is largely dictated by the relative nucleophilicity of the competing functional groups.
Generally, amines are more nucleophilic than alcohols, which often leads to selective N-phosphorylation. Research on the oxidative cross-coupling of related secondary phosphine chalcogenides with primary amino alcohols demonstrates this principle effectively. Under mild conditions, these reagents react exclusively at the amino group to yield the corresponding amides, leaving the hydroxyl group untouched. rsc.org This preference is attributed to the greater nucleophilicity of the nitrogen atom compared to the oxygen atom.
However, the electronic environment can significantly alter this reactivity pattern. For instance, in reactions with aminophenols, the same phosphine chalcogenides react selectively with the phenolic hydroxyl group. rsc.org This switch in selectivity is due to the reduced nucleophilicity of the aromatic amine (aniline derivative) and the increased acidity (and thus reactivity) of the phenolic hydroxyl group compared to a standard aliphatic alcohol.
The following table summarizes the chemoselective reactions of secondary phosphine chalcogenides with amino alcohols and aminophenols, illustrating the factors that control the reaction's direction.
| Substrate | Phosphorus Reagent | Reaction Site | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanolamine | Secondary Phosphine Chalcogenide | Amino Group (N-phosphorylation) | Amide of Chalcogenophosphinic Acid | 60-85 | rsc.org |
| 1,2-Aminophenol | Secondary Phosphine Chalcogenide | Phenolic Hydroxyl (O-phosphorylation) | Aminophenylchalcogenophosphinic O-ester | 60-85 | rsc.org |
| 1,3-Aminophenol | Secondary Phosphine Chalcogenide | Phenolic Hydroxyl (O-phosphorylation) | Aminophenylchalcogenophosphinic O-ester | 60-85 | rsc.org |
Regioselectivity: Discriminating Between Multiple Hydroxyl Groups
When a molecule contains multiple hydroxyl groups, such as a diol or a carbohydrate, this compound can exhibit regioselectivity, reacting preferentially with one hydroxyl group over others. This selectivity is primarily governed by steric hindrance and the electronic properties of the substrate.
Generally, primary alcohols are more reactive towards phosphorylation than secondary alcohols due to reduced steric congestion around the oxygen atom. nih.gov This principle is often exploited in the selective protection or functionalization of polyols. For instance, in the synthesis of complex molecules like heptose phosphates, achieving regioselectivity between a primary and a secondary alcohol is crucial. nih.govmdpi.com While highly selective reagents like phosphoramidites are often used for this purpose, the reactivity of chlorophosphites can be modulated to achieve similar outcomes under carefully controlled, mild conditions. nih.gov
However, the high reactivity of reagents like this compound can sometimes be detrimental to selectivity. In a study on the phosphorylation of a protected heptopyranose, this compound was found to afford the desired product with very low selectivity, highlighting that a balance of reactivity and mild conditions is essential. mdpi.com The regioselectivity of phosphorylation in carbohydrates is also influenced by electronic factors; for example, the C(2) hydroxyl can be deactivated due to the electron-withdrawing effect of the nearby anomeric center. chemistry-chemists.com
The table below presents findings on the regioselectivity of phosphorylation reactions on substrates with multiple hydroxyl groups, showcasing both successful and challenging cases.
| Substrate Type | Phosphorylating Agent | Selectivity Outcome | Key Influencing Factor | Reference |
|---|---|---|---|---|
| Vicinal Diols (in Heptose) | Phosphoramidites | High regioselectivity for the primary alcohol. | Steric accessibility and mild reaction conditions. | nih.govmdpi.com |
| 7-Azido-D-manno-heptopyranose | This compound | Very low regioselectivity. | High reactivity of the reagent leading to multiple products. | mdpi.com |
| Unprotected Carbohydrates | Various (General Principle) | Equatorial alcohols are generally more reactive than axial alcohols. | Steric hindrance. | chemistry-chemists.com |
| Unprotected Carbohydrates | Various (General Principle) | The C(2) hydroxyl group shows lower nucleophilicity. | Electronic effect from the anomeric center. | chemistry-chemists.com |
Iv. Applications of Diphenyl Chlorophosphite in Organic Synthesis
Reagent in Phosphorylation and Phosphitylation Reactions
The primary role of diphenyl chlorophosphite in this context is to react with nucleophilic groups to form new phosphorus-element bonds. This process, known as phosphitylation, is fundamental to the synthesis of a wide array of organophosphorus compounds.
This compound is an effective reagent for the preparation of phosphate (B84403) esters. The reaction typically involves the treatment of an alcohol with this compound in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting phosphite (B83602) triester can be subsequently oxidized to the corresponding phosphate ester.
This methodology is also extended to the synthesis of phosphonate (B1237965) derivatives. For instance, in the Michaelis–Arbuzov reaction, a trialkyl phosphite reacts with an alkyl halide to form a phosphonate. While this compound itself is not a trialkyl phosphite, its derivatives are precursors in these pathways. Furthermore, it can be used to activate phosphonic acids for coupling reactions. For example, Dineva et al. utilized diphenyl phosphorochloridate, a related P(V) compound, to activate thymidine (B127349) 5′-methylphosphonate for subsequent reaction with pyrophosphate, yielding the target thymidine 5′-(α-P-methyl)triphosphate in 28% yield. mdpi.com This highlights the general strategy of activating phosphorus-based acids for further transformations, a role where P(III) reagents like this compound are precursors to the active intermediates.
Research in this area has led to the development of various protocols for phosphorylation. The choice of the phosphorylating agent is critical and depends on the substrate's reactivity and the desired final product.
Table 1: Examples of Phosphorylation and Phosphonylation Reactions
| Reactant | Reagent | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Thymidine 5′-methylphosphonate | Diphenyl phosphorochloridate* | Nucleoside 5′-(α-P-alkyl)triphosphate | Activation of the phosphonate for coupling with pyrophosphate. | mdpi.com |
| Adenosine-5′-phosphorothioate | Diphenyl phosphorochloridate* | Nucleoside 5′-(α-P-thio)triphosphate | Activation of the phosphorothioate (B77711) increased the yield to 20%. | mdpi.com |
| Alcohols/Diols | PCl3 / Oxidation | Cyclic Phosphates | A common synthetic route involves forming a cyclic chlorophosphite first. | mdpi.com |
Note: Diphenyl phosphorochloridate is a P(V) reagent, illustrating the activation chemistry related to the P(III) this compound.
The synthesis of modified nucleosides, particularly nucleoside phosphonates, is of significant interest due to their potential as antiviral and anticancer agents. This compound and analogous reagents are pivotal in these synthetic pathways. The Ludwig-Eckstein method, a predominant approach for synthesizing 5′-(α-P-thio)triphosphates, utilizes a phosphitylating reagent like salicyl chlorophosphite, which is structurally analogous to this compound. mdpi.com In this method, the nucleoside reacts with the chlorophosphite to form a phosphite intermediate, which then reacts with pyrophosphate to generate a cyclotriphosphite intermediate. Subsequent oxidation or sulfurization yields the desired nucleoside triphosphate derivative. mdpi.com
This strategy underscores the utility of chlorophosphites in forming the crucial phosphite linkage that is later converted to the final phosphonate or phosphate group in complex biomolecules. While diphenyl H-phosphonate is also used for preparing nucleoside H-phosphonates, the chlorophosphite reagents offer higher reactivity. umich.edu
Phosphoramidates, characterized by a phosphorus-nitrogen (P-N) bond, are important in medicinal chemistry and as synthetic intermediates. The synthesis of phosphoramidates can be achieved by reacting an amine with a suitable phosphorus electrophile. This compound can serve as this electrophile; it reacts with primary or secondary amines to form a phosphoramidite (B1245037) intermediate. This P(III) species can then be oxidized to the stable P(V) phosphoramidate (B1195095).
A common and efficient protocol for synthesizing phosphoramidates involves the reaction of diphenyl phosphoryl chloride (the P(V) analogue) with various amines in the presence of a base. acgpubs.org This method has been used to generate a series of diphenyl substituted aryl phosphoramidates in high yields (82-95%). acgpubs.org While this route uses a P(V) starting material, the underlying principle of forming a P-N bond via a phosphorus chloride precursor is the same. The phosphitylation-oxidation sequence starting from this compound offers an alternative pathway that can be advantageous for sensitive substrates. This approach is also foundational for the synthesis of phosphonopeptides, where an amino acid or peptide is linked via a phosphonamide bond.
Precursor for Advanced Ligand Synthesis in Catalysis
This compound is a valuable building block for the synthesis of phosphorus-based ligands, which are crucial for homogeneous catalysis. These ligands coordinate to a metal center and influence its activity, selectivity, and stability.
Chiral phosphite ligands have become tremendously important in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.net Many of these ligands are derived from readily available chiral backbones, such as BINOL (1,1'-bi-2-naphthol) or carbohydrates. rsc.orgcas.cn The synthesis of these ligands often involves the reaction of a chiral diol with a phosphorus trihalide or a chlorophosphite reagent.
This compound can be used as a phosphitylating agent in this context. However, a more common approach is to first react the chiral diol (e.g., (R)-BINOL) with phosphorus trichloride (B1173362) (PCl₃) to generate an in-situ chiral phosphorochloridite. This intermediate can then be reacted with various alcohols or amines to complete the ligand structure. This modularity allows for the creation of large libraries of ligands for screening in catalytic reactions. acs.org These ligands have been successfully applied in numerous catalytic transformations, including Rh-catalyzed asymmetric hydrogenation and hydroformylation, as well as Cu-catalyzed conjugate additions. cas.cnacs.orgmdpi.com
Table 2: Application of Chiral Phosphite Ligands in Asymmetric Catalysis
| Ligand Type | Chiral Backbone | Catalytic Reaction | Selectivity | Reference |
|---|---|---|---|---|
| Monophosphite | BINOL-based | Rh-catalyzed Hydrogenation | Excellent enantioselectivities (ee's) depending on substrate. | acs.org |
| Diphosphite | Carbohydrate-derived | Cu-catalyzed Conjugate Addition | Up to 88% ee. | cas.cn |
| Diphosphonite | Xanthene and BINOL | Rh-catalyzed Hydrogenation | Promising enantiomeric excess. | utwente.nl |
Hybrid or mixed-donor ligands, particularly phosphine-phosphite ligands, have garnered significant attention as they combine the properties of different donor groups within a single molecule. researchgate.net This can lead to unique catalytic activities and selectivities that are not achievable with symmetrical ligands.
The synthesis of these hybrid ligands often follows a modular, stepwise approach. A common strategy involves preparing a precursor that contains both a phosphine (B1218219) group and a hydroxyl group. This phosphine-alcohol is then reacted with a chlorophosphite, such as this compound or a custom-made chiral phosphorochloridite, in the presence of a base. This final step forms the phosphite moiety, completing the synthesis of the hybrid ligand. This synthetic route has been used to create enantiopure mixed-donor ligands incorporating P-stereogenic phosphanorbornanes and axially chiral bisnaphthols. nih.gov These sophisticated ligands have been tested in various asymmetric reactions, including palladium-catalyzed allylic substitution and rhodium-catalyzed hydroformylation and hydrogenation. nih.govresearcher.life
Application in Metal-Catalyzed Coupling Reactions and Hydroformylations
While not typically a direct component of the catalytic cycle, this compound serves as a crucial starting material for the synthesis of specialized phosphinite and phosphite ligands. These ligands are instrumental in tuning the activity, selectivity, and stability of transition metal catalysts, particularly those based on rhodium and palladium, which are widely used in hydroformylation and cross-coupling reactions.
The synthesis of these ligands involves the reaction of this compound with alcohols or diols. The nucleophilic oxygen of the alcohol displaces the chloride on the phosphorus atom, forming a new phosphorus-oxygen bond. The use of diols allows for the creation of bidentate ligands, which can chelate to a metal center, often leading to enhanced catalytic performance.
In hydroformylation , rhodium catalysts modified with phosphite or phosphinite ligands are employed to control the regioselectivity of the addition of a formyl group and a hydrogen atom across an alkene's double bond. Ligands derived from this compound can impart specific steric and electronic properties to the rhodium center, thereby directing the reaction to favor the formation of either linear or branched aldehydes, which are valuable industrial feedstocks. For instance, bulky phosphite ligands are known to promote the formation of linear aldehydes from terminal olefins.
In metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, palladium catalysts are paramount. The performance of these catalysts is heavily dependent on the nature of the ancillary ligands. Phosphine-based ligands are common, and this compound can be a precursor to phosphinite ligands used in these contexts. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The preparation of enol and ketene (B1206846) acetal (B89532) phosphates from diphenyl phosphorochloridate (the P(V) analogue) for use in coupling reactions further underscores the importance of this class of reagents in carbon-carbon bond formation. enamine.net
| Ligand Class | Typical Synthesis Precursor | Metal Catalyst | Application | Key Advantage |
|---|---|---|---|---|
| Aryl Phosphites | This compound + Substituted Phenols | Rhodium | Hydroformylation | High regioselectivity for linear aldehydes |
| Bidentate Phosphinites | This compound + Diol | Rhodium, Palladium | Hydroformylation, Cross-Coupling | Enhanced catalyst stability and activity due to chelate effect |
| Chiral Phosphites | This compound + Chiral Diol (e.g., BINOL) | Rhodium, Palladium | Asymmetric Hydroformylation, Asymmetric Allylic Alkylation | Induces enantioselectivity in products |
Role as a Chlorinating Agent in Specific Organic Transformations
Despite the presence of a reactive chlorine atom, this compound is not typically employed as a general chlorinating agent in the same manner as reagents like thionyl chloride or phosphorus pentachloride for converting alcohols to alkyl chlorides. Its characteristic reactivity is dominated by its function as a phosphitylating or phosphorylating agent.
In reactions with nucleophiles such as alcohols, amines, or carboxylates, the reaction pathway overwhelmingly favors the displacement of the chloride ion and the formation of a new bond between the substrate and the phosphorus atom. The diphenyl phosphite moiety is transferred to the nucleophile, and the chlorine atom departs as a chloride anion, which is subsequently captured by a base or protonated to form hydrochloric acid. This reactivity profile means that instead of chlorinating a substrate, this compound phosphitylates it. Therefore, its role as a "chlorinating agent" is essentially non-existent for common organic transformations; its utility lies in the activation and transformation of functional groups via the introduction of a phosphorus-containing group.
Polymer Modification and Material Science Applications (focus on synthesis of modified polymers)
A significant application of this compound in material science is its use as a highly effective condensing agent for the direct polycondensation of dicarboxylic acids with diols and diamines. This method, pioneered by F. Higashi, provides a powerful route to high-molecular-weight aromatic polyesters and polyamides under mild conditions. guidechem.com
The reaction is typically carried out in a pyridine (B92270) solution, which acts as both the solvent and an acid scavenger. The proposed mechanism involves the initial reaction of this compound with the carboxylic acid groups of the dicarboxylic acid monomer. This forms a reactive phosphorodiamidite intermediate. This activated monomer then readily reacts with the hydroxyl groups of a diol or the amino groups of a diamine, forming the ester or amide linkage and releasing diphenyl phosphite as a byproduct.
This direct polycondensation method avoids the need to first convert dicarboxylic acids into more reactive derivatives like acid chlorides, streamlining the synthesis of important engineering polymers. Wholly aromatic polyesters, known for their excellent thermal stability and mechanical properties, can be efficiently prepared using this technique. guidechem.com
| Dicarboxylic Acid Monomer | Diol / Diamine Monomer | Condensing System | Resulting Polymer | Reference |
|---|---|---|---|---|
| Isophthalic Acid | Bisphenol A | This compound / Pyridine | Aromatic Polyester | guidechem.com |
| Terephthalic Acid | 4,4'-Oxydianiline | This compound / Pyridine | Aromatic Polyamide (Aramid) | guidechem.com |
| Adipic Acid | Bisphenol A | This compound / Pyridine | Aliphatic-Aromatic Polyester | guidechem.com |
Other Specialized Synthetic Applications and Methodologies
Beyond its use in catalysis and polymer science, this compound and its P(V) analogue, diphenyl phosphorochloridate, are valuable reagents in several other specialized synthetic contexts.
Phosphonating Agent: this compound can be used as a phosphonating agent. For example, it is utilized in the preparation of phenylphosphonic acid. guidechem.com
Intermediate for Pharmaceuticals and Advanced Materials: The compound serves as a key intermediate in the synthesis of high-value chemicals. It is used in the production of certain penem (B1263517) antibiotics, such as meropenem. google.com Furthermore, it is a precursor for various phosphorus-containing flame retardants and liquid crystal materials, where the incorporation of the phosphate moiety imparts desired physical properties. google.com
Reagent in Functional Group Transformations: The related P(V) compound, diphenyl phosphorochloridate, is widely used for various transformations, highlighting the synthetic utility of the diphenyl-phosphorus-chloride core structure. These applications include the conversion of aldoximes to nitriles and the synthesis of anhydrides, esters, and thioesters. guidechem.com It is also a phosphorylating agent for biomolecules, such as in the preparation of sugar phosphates like 2-deoxy-D-galactose-3 and -6 phosphoric acids. guidechem.com
V. Spectroscopic Characterization and Structural Elucidation of Diphenyl Chlorophosphite and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural and Mechanistic Insights (e.g., 31P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. Specifically, 31P NMR provides direct insight into the chemical environment of the phosphorus nucleus, which is highly sensitive to the nature of its substituents, oxidation state, and coordination number.
The 31P chemical shift (δ) of diphenyl chlorophosphite, a trivalent P(III) compound, is expected in a distinct region of the NMR spectrum. The chemical shift is influenced by the electronegativity and steric bulk of the attached groups. For this compound, ((C₆H₅O)₂PCl), the two electronegative phenoxy groups and the chlorine atom result in a significant downfield shift relative to the 85% H₃PO₄ standard. While the precise value can vary with the solvent, it is anticipated to fall within the general range for phosphohalidites. For comparison, diphenylphosphine (B32561) chloride (Ph₂PCl), which has less electronegative phenyl groups directly attached to phosphorus, resonates at approximately +81 ppm. Conversely, phosphorus trichloride (B1173362) (PCl₃) is found much further downfield at around +219 ppm. The substitution of chlorine with phenoxy groups typically induces an upfield shift, placing this compound's resonance between these values.
31P NMR is also crucial for monitoring chemical reactions and gaining mechanistic insights. The conversion of this compound into its derivatives results in predictable changes in the 31P chemical shift. For instance, the substitution of the chloride with an amino group to form a phosphoramidite (B1245037) derivative leads to a dramatic upfield shift. Studies on the synthesis of diphenyl phosphoramidates have shown that these derivatives exhibit 31P chemical shifts in the range of approximately -9 to +1 ppm. chemicalbook.com This significant difference allows for straightforward monitoring of the reaction progress and confirmation of product formation.
| Compound | Structure | Phosphorus Oxidation State | Typical 31P Chemical Shift (δ, ppm) |
|---|---|---|---|
| Phosphorus Trichloride | PCl₃ | +3 | ~219 |
| This compound | (C₆H₅O)₂PCl | +3 | (Estimated between +150 and +170) |
| Triphenyl Phosphite (B83602) | (C₆H₅O)₃P | +3 | ~127 |
| Diphenylphosphine Chloride | (C₆H₅)₂PCl | +3 | ~81 |
| Diphenyl Phosphoramidate (B1195095) Derivative | (C₆H₅O)₂P-NR₂ | +3 | -9 to +1 chemicalbook.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. These two methods are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, the vibrational spectra are characterized by bands corresponding to the P-Cl, P-O, and C-O bonds, as well as the vibrations of the phenyl rings. The key vibrational modes are:
P-O-C Stretching: Strong bands associated with the asymmetric and symmetric stretching of the P-O-C linkage are prominent. The asymmetric stretch typically appears as a strong band in the IR spectrum around 990-1050 cm⁻¹, while the symmetric stretch is observed in the 740-780 cm⁻¹ region.
P-Cl Stretching: The phosphorus-chlorine bond gives rise to a characteristic absorption in the lower frequency region of the spectrum, typically between 450 and 550 cm⁻¹. This band can be a useful diagnostic for the presence of the P-Cl group.
Phenyl Group Vibrations: The spectra are rich with bands from the phenyl rings. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring (typically in the 1450-1600 cm⁻¹ region), and various C-H in-plane and out-of-plane bending modes at lower wavenumbers.
Unlike its pentavalent analogue, diphenyl chlorophosphate ((C₆H₅O)₂P(O)Cl), this compound lacks a phosphoryl group (P=O). Consequently, its IR and Raman spectra are notably missing the very strong, characteristic P=O stretching band that typically appears in the 1250-1310 cm⁻¹ region. This absence is a key distinguishing feature for confirming the P(III) oxidation state.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| P-O-C Asymmetric Stretch | 990 - 1050 | Strong | Medium |
| P-O-C Symmetric Stretch | 740 - 780 | Medium | Weak |
| P-Cl Stretch | 450 - 550 | Medium-Strong | Strong |
X-ray Crystallography for Precise Molecular Architecture Determination of Sterically Hindered Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and torsion angles. However, as this compound is a liquid at room temperature, single-crystal X-ray diffraction analysis of the parent compound is not feasible without specialized crystallization techniques.
Nonetheless, the principles of X-ray crystallography are vital for understanding the structure of solid derivatives and sterically hindered analogues. Introducing bulky substituents, such as tert-butyl or trihalophenyl groups, at the ortho positions of the phenyl rings can significantly alter the molecular geometry to alleviate steric strain. Research on analogous, sterically congested diphenyl systems, such as substituted diphenyldiazomethanes, has demonstrated predictable structural distortions. spectrabase.com
Based on these studies, it can be inferred that sterically hindered analogues of this compound would exhibit:
Increased Dihedral Angles: The two phenyl rings would likely be twisted out of a coplanar arrangement, resulting in a larger dihedral angle between the planes of the rings. This rotation minimizes the steric repulsion between the bulky ortho substituents on opposing rings. spectrabase.com
These structural modifications, which can be precisely quantified by X-ray crystallography, have a direct impact on the chemical and physical properties of the derivatives, including their reactivity and coordination behavior.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₀ClO₂P), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺·). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks:
M⁺· peak: at a mass-to-charge ratio (m/z) of 252, corresponding to the molecule containing the ³⁵Cl isotope.
[M+2]⁺· peak: at m/z 254, corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third of the M⁺· peak.
The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways of aromatic organophosphorus compounds are well-studied and typically involve the cleavage of the weakest bonds. nih.gov Plausible fragmentation pathways for this compound include:
Loss of a Chlorine Radical: Cleavage of the P-Cl bond results in the formation of a [M - Cl]⁺ ion at m/z 217.
Loss of a Phenoxy Radical: Cleavage of a P-O bond can lead to the loss of a phenoxy radical (·OC₆H₅), yielding an ion at m/z 159.
Formation of Aromatic Cations: Further fragmentation can produce common aromatic ions such as the phenyl cation (C₆H₅⁺) at m/z 77.
The analysis of these characteristic fragments and their relative abundances allows for the unambiguous confirmation of the this compound structure.
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 254 | Molecular Ion [M+2]⁺· (with ³⁷Cl) | [C₁₂H₁₀³⁷ClO₂P]⁺· |
| 252 | Molecular Ion [M]⁺· (with ³⁵Cl) | [C₁₂H₁₀³⁵ClO₂P]⁺· |
| 217 | [M - Cl]⁺ | [C₁₂H₁₀O₂P]⁺ |
| 159 | [M - OC₆H₅]⁺ | [C₆H₅OClP]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Vi. Computational and Theoretical Investigations of Diphenyl Chlorophosphite
Molecular Dynamics Simulations for Understanding Reaction Intermediates and Transition States
There is no evidence of published molecular dynamics simulations aimed at elucidating the behavior of diphenyl chlorophosphite in solution or for the explicit purpose of understanding its reaction intermediates and transition states. Such simulations are crucial for visualizing the dynamic processes of chemical reactions, but this level of investigation has not been reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design and Performance Prediction
The application of QSAR modeling to this compound and its derivatives for the purpose of ligand design or performance prediction is not documented in the accessible scientific literature. QSAR studies typically require a dataset of structurally related compounds with measured biological or chemical activity, which appears to be unavailable or un-collated for this specific chemical class.
Electronic Structure Analysis of the Phosphorus Center and Its Impact on Reactivity
While the reactivity of this compound is centered on its phosphorus atom, no specific theoretical studies detailing the electronic structure of this center were found. Such an analysis would involve calculating orbital contributions, charge distribution, and the nature of the P-Cl and P-O bonds to explain the compound's reactivity profile. This specific computational inquiry into this compound has not been the subject of published research.
Vii. Future Research Directions and Emerging Trends in Diphenyl Chlorophosphite Chemistry
Development of Novel Diphenyl Chlorophosphite Derivatives with Tailored Reactivity
The core of future innovation lies in the rational design of new this compound analogues. The goal is to move beyond the parent molecule to create a library of reagents where reactivity, stability, and steric properties are finely tuned for specific synthetic challenges. Research efforts are increasingly directed toward introducing electronic and steric modifications to the phenyl rings or by creating more complex, rigid backbone structures that incorporate the diphenoxy phosphite (B83602) motif. This tailoring will enable precise control over the reagent's behavior in complex chemical environments, leading to higher selectivity and yields in a variety of transformations.
A significant challenge in using trivalent phosphorus compounds, including this compound, is their sensitivity to air and moisture, which can lead to oxidation and hydrolysis. Overcoming this limitation is a key research trend. The design of exceptionally stable chlorophosphite reagents is being guided by principles learned from sterically hindered systems.
For instance, research on biphenyl-based chlorophosphites like BIFOP-Cl has demonstrated that encapsulating the reactive P-Cl unit within bulky, rigid organic frameworks can dramatically increase stability against hydrolysis. acgpubs.orgmdpi.com The large steric demand of these frameworks physically shields the phosphorus atom, rendering it inaccessible to nucleophilic attack by water. acgpubs.orgmdpi.com This principle of "steric encapsulation" is a promising strategy for designing the next generation of chlorophosphite reagents. By modifying the backbone of this compound to include bulky substituents or by integrating it into a more rigid, cage-like structure, derivatives with significantly enhanced bench stability could be realized.
Future work will likely focus on creating a balance between stability and reactivity. While high steric hindrance imparts stability, it can also impede desired reactions. Therefore, the development of "tunable" reagents, where electronic effects can be adjusted to modulate the reactivity of a sterically stabilized phosphorus center, represents an important frontier.
| Design Strategy | Principle | Desired Outcome |
| Steric Encapsulation | Shielding the P-Cl bond with bulky, rigid organic groups. | Enhanced stability against air and moisture; longer shelf-life. |
| Electronic Tuning | Introducing electron-donating or electron-withdrawing groups on the phenyl rings. | Modulation of the nucleophilicity/electrophilicity of the phosphorus center for tailored reactivity. |
| Rigid Backbones | Incorporating the chlorophosphite moiety into a pre-organized, conformationally restricted scaffold. | Precise control over the geometry of resulting metal complexes for applications in asymmetric catalysis. |
Exploration of New Catalytic Applications and Systems
While this compound is a well-established precursor for phosphite ligands in catalysis, an emerging trend is to explore its direct or indirect role in novel catalytic systems. Trivalent phosphorus compounds are central to a wide array of catalytic transformations due to their unique electronic properties. mdpi.comacs.org Future research will focus on harnessing these properties in previously unexplored reactions.
The development of new catalytic applications will likely involve using this compound as a versatile building block for synthesizing innovative ligands. These ligands could be employed in metal-catalyzed reactions or, increasingly, in the burgeoning field of organocatalysis. acs.org The ability to easily modify the phenoxy groups of this compound allows for the creation of a diverse range of ligands whose steric and electronic properties can be systematically varied to optimize catalytic performance.
The frontier of catalysis is in the development of reactions that form chemical bonds in new and more efficient ways. Research into this compound-derived systems is expected to contribute to these non-traditional transformations. Potential areas of exploration include:
Phosphorus-Mediated Radical Processes: Organophosphorus compounds are being investigated for their potential to mediate single-electron transfer (SET) processes, opening up new pathways for radical-based reactions. acs.org Designing phosphite ligands derived from this compound that can stabilize radical intermediates or participate in redox cycles is a promising avenue for future catalytic systems.
Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis basic phosphine (B1218219) and a bulky Lewis acid creates a "frustrated" pair that can activate small molecules like CO2, H2, and N2O. mostwiedzy.pl this compound can serve as a precursor to the specialized phosphines required for FLP chemistry, enabling new catalytic cycles for hydrogenation, carboxylation, and other important transformations.
Nucleophilic Phosphine Catalysis: This area of organocatalysis uses tertiary phosphines to activate substrates like alkenes, allenes, and alkynes. acs.org this compound is an ideal starting material for generating a wide variety of tertiary phosphines through reactions with organometallic reagents, thereby providing access to new catalysts for annulations and other complex cyclizations.
Green Chemistry Approaches to this compound Synthesis and Sustainable Utilization
The principles of green chemistry are increasingly influencing the synthesis and application of chemical reagents. Future trends in this compound chemistry will emphasize the development of more environmentally benign processes that minimize waste, avoid hazardous reagents, and improve atom economy.
Traditional synthesis methods for chlorophosphites often involve reagents like phosphorus trichloride (B1173362) and generate stoichiometric amounts of corrosive byproducts such as hydrogen chloride gas. uliege.bersc.org A key research direction is the development of alternative synthetic routes that avoid these issues. This could involve catalyst-based approaches that operate under milder conditions or processes that recycle byproducts.
In terms of sustainable utilization, research is focused on developing reactions that use this compound more efficiently. This includes:
Atom-Efficient Reactions: Designing catalytic cycles where the phosphorus reagent is regenerated, minimizing the amount of phosphorus-containing waste.
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like bio-derived solvents or water-based systems where possible.
Biocatalysis: Exploring the use of enzymes to perform transformations on this compound derivatives, taking advantage of the high selectivity and mild reaction conditions offered by biocatalytic systems.
| Green Chemistry Principle | Application to this compound Chemistry |
| Waste Prevention | Developing catalytic syntheses of this compound to replace stoichiometric routes that generate HCl. |
| Atom Economy | Designing reactions where this compound is used as a catalyst or a recyclable ligand precursor. |
| Safer Solvents & Reagents | Replacing hazardous solvents and reagents in synthesis and applications with benign alternatives. |
| Energy Efficiency | Utilizing flow chemistry for better heat transfer and exploring photocatalytic or biocatalytic reactions that run at ambient temperature. |
Integration with Flow Chemistry and Automated Synthesis for Efficient Production and Reaction Control
A major emerging trend in chemical manufacturing is the shift from traditional batch processing to continuous flow chemistry. This technology offers significant advantages for the synthesis and handling of reactive intermediates like this compound. uliege.bersc.org Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety. uliege.bersc.orgchemistryviews.orgnih.gov
The integration of in-line analytical techniques, such as ³¹P NMR spectroscopy, into flow reactors allows for real-time monitoring of the reaction, enabling rapid optimization and ensuring consistent product quality. uliege.bersc.org This level of automation and control is critical for the reliable production of high-purity this compound and its derivatives, paving the way for its broader adoption in large-scale industrial applications. The vision is to integrate these on-demand synthesis modules directly into larger automated platforms, such as those used for oligonucleotide synthesis, streamlining complex multi-step processes. nih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing high-purity diphenyl chlorophosphite, and how can purity be verified experimentally?
- Methodology : The synthesis of DOPCl involves reacting phosphorus trichloride (PCl₃) with phenol derivatives under controlled conditions. A patented process () emphasizes using a catalyst with a viscosity ≤100 mPa·s at 80°C to prevent adhesion during evaporation-based purification. Post-synthesis, purity is assessed via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, experimental sections should detail catalyst selection, reaction time, and purification steps, as per guidelines for academic reporting ().
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR are critical for structural confirmation. For example, ³¹P NMR typically shows a peak near δ 125–130 ppm for chlorophosphites ().
- GC-MS : Used to detect residual solvents or byproducts.
- Elemental Analysis : Validates stoichiometry (C:H:O:P ratios).
- FT-IR : Confirms P-Cl (∼550 cm⁻¹) and P-O (∼980 cm⁻¹) bonds ().
- Experimental data should be cross-referenced with literature values, and raw spectra should be included in supplementary materials ().
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Training : Mandatory SOP reviews covering hazards (e.g., moisture sensitivity, corrosivity) and emergency procedures ().
- Storage : Anhydrous conditions (e.g., desiccators with P₂O₅) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Decontamination : Use ethanol-water mixtures to neutralize spills, followed by proper waste disposal ().
- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats ().
Advanced Research Questions
Q. How can mechanistic studies elucidate the hydrolysis resistance of this compound derivatives?
- Methodology :
- Kinetic Studies : Monitor hydrolysis rates via ³¹P NMR under varying pH and temperatures. Compare activation energies (ΔG‡) with computational models (e.g., DFT calculations) to identify stabilizing factors ().
- Structural Analysis : X-ray crystallography of hydrolysis intermediates reveals steric or electronic effects (e.g., bulky substituents hindering nucleophilic attack) ().
- Isotopic Labeling : Use H₂¹⁸O to track oxygen incorporation into hydrolyzed products.
Q. What role does this compound play in asymmetric catalysis, and how can its ligand properties be optimized?
- Methodology :
- Ligand Synthesis : React DOPCl with chiral amines or alcohols to generate phosphite ligands. Monitor enantioselectivity in catalytic reactions (e.g., hydrogenation) using HPLC with chiral columns ( ).
- Structure-Activity Relationships (SAR) : Vary aryl substituents and correlate with catalytic efficiency (TON, TOF) and stereochemical outcomes ( ).
Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?
- Methodology :
- DFT Calculations : Simulate transition states for reactions (e.g., nucleophilic substitution) to identify electronic descriptors (e.g., LUMO energy, charge density).
- Solvent Effects : Use COSMO-RS models to predict solvation energies in polar vs. nonpolar media ().
- Machine Learning : Train models on existing kinetic data to forecast reaction outcomes under novel conditions.
Key Considerations for Experimental Design
- Reproducibility : Document catalyst batch numbers, solvent purity, and reaction timelines ().
- Contradictions : While BIFOP–Cl exhibits high hydrolysis resistance (ΔG‡ = 31.2 kcal/mol) (), DOPCl may require tailored stabilization strategies due to structural differences.
- Ethics and Relevance : Align studies with FINER criteria (Feasible, Novel, Ethical, Relevant) to address gaps in organophosphate chemistry ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
